REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8](I)[C:3]=1[C:4]([O:6][CH3:7])=[O:5].C([Sn](CCCC)(CCCC)[C:18]1[N:23]=[CH:22][CH:21]=[CH:20][N:19]=1)CCC.[F-].[Cs+]>CN(C=O)C.CCOC(C)=O.[Cu](I)I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:7][O:6][C:4](=[O:5])[C:3]1[C:8]([C:18]2[N:23]=[CH:22][CH:21]=[CH:20][N:19]=2)=[CH:9][CH:10]=[CH:11][C:2]=1[F:1] |f:2.3,^1:51,53,72,91|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC)C(=CC=C1)I
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=NC=CC=N1)(CCCC)CCCC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
nitrogen was bubbled into the suspension for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
While bubbling
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
WASH
|
Details
|
The resulting liquid phase was washed thoroughly with a saturated aqueous solution of ammonium chloride
|
Type
|
CUSTOM
|
Details
|
to remove DMF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=CC=C1C1=NC=CC=N1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |